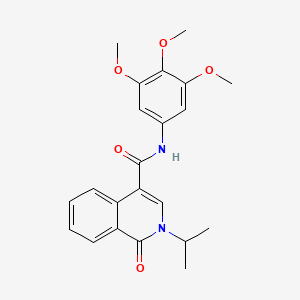![molecular formula C23H26N4O2 B11005760 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B11005760.png)
2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a benzimidazole moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and benzimidazole intermediates. These intermediates are then coupled through a series of reactions, including alkylation, acylation, and condensation reactions. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The indole and benzimidazole rings can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl and acetamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. The indole and benzimidazole rings can bind to proteins and enzymes, modulating their activity. This compound may also interact with DNA and RNA, affecting gene expression and cellular signaling pathways. The exact pathways and targets depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
Indomethacin: An indole derivative with anti-inflammatory properties.
Propofol: A benzimidazole derivative used as an anesthetic agent.
Uniqueness
2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide is unique due to its combined indole and benzimidazole structure, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets compared to compounds with only one of these moieties.
Properties
Molecular Formula |
C23H26N4O2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[1-(2-methoxyethyl)indol-3-yl]-N-[2-(1-methylbenzimidazol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C23H26N4O2/c1-26-21-10-6-4-8-19(21)25-22(26)11-12-24-23(28)15-17-16-27(13-14-29-2)20-9-5-3-7-18(17)20/h3-10,16H,11-15H2,1-2H3,(H,24,28) |
InChI Key |
XNMLWHLUSAZDCH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)CC3=CN(C4=CC=CC=C43)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11005683.png)
![N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine](/img/structure/B11005697.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-methoxy-1H-indol-1-yl)propanamide](/img/structure/B11005710.png)
![{1-[({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B11005719.png)
![N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B11005727.png)
![ethyl 2-({[5-chloro-1-(2-methoxyethyl)-1H-indol-2-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11005728.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11005733.png)

![N-[4-(acetylamino)phenyl]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide](/img/structure/B11005739.png)
![3-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B11005741.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B11005747.png)
![(4-Hydroxy-8-methoxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11005753.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(hydroxymethyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B11005758.png)
![N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B11005759.png)
